Welcome to the BenchChem Online Store!
molecular formula C10H12N2O4 B2774500 Methyl 3-((2-nitrophenyl)amino)propanoate CAS No. 38584-59-7

Methyl 3-((2-nitrophenyl)amino)propanoate

Cat. No. B2774500
M. Wt: 224.216
InChI Key: NWUWUSMSFPYYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09422292B2

Procedure details

A mixture of methyl 3-aminopropanoate hydrochloride (15 g, 0.107 mol), 1-fluoro-2-nitrobenzene (14.9 g, 0.107 mol) and K2CO3 (36.6 g, 0.265 mol) in THF (50 mL) was heated at 90° C. and stirred overnight. After cooled to room temperature, water (20 mL) and ethyl acetate (40 mL) were added, and the separated organic layer was dried over Na2SO4, concentrated, and the resulting residue was purified by CombiFlash (PE:EA=4:1) to give methyl 3-((2-nitrophenyl)amino)propanoate (21.4 g, 90%). 1H NMR (300 MHz, CD3OD): δ 2.72 (t, J=6.6 Hz, 2H), 3.64-3.69 (m, 5H), 6.64-6.70 (m, 1H), 7.01-7.04 (m, 1H), 7.46-7.52 (m, 1H), 8.09-8.13 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].F[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].C([O-])([O-])=O.[K+].[K+].O>C1COCC1.C(OCC)(=O)C>[N+:16]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])([O-:18])=[O:17] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.NCCC(=O)OC
Name
Quantity
14.9 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
36.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the separated organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by CombiFlash (PE:EA=4:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.